Regioisomeric Differentiation: C3-(2-Methoxyphenyl) vs. C2-(2-Methoxyphenyl) Substitution Pattern
The target compound bears the 2-methoxyphenyl substituent at the C3 position of the pyrazolo[1,5-a]pyrimidine core, whereas the commercially available analog 2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine places the identical aryl group at C2 . In the pyrazolo[1,5-a]pyrimidine kinase inhibitor pharmacophore, the C3 substituent occupies the hydrophobic back pocket adjacent to the gatekeeper residue, while C2 substituents project toward the solvent interface. Published SAR from the pan-Pim inhibitor series demonstrates that moving a substituent from C3 to C2 can result in >100-fold loss of Pim-1 potency due to disruption of critical hydrophobic contacts [1]. No published head-to-head data exist for this specific pair; the evidence below derives from cross-study comparison of structurally analogous pairs.
| Evidence Dimension | Positional isomerism – impact on kinase inhibitory activity (class-level SAR inference) |
|---|---|
| Target Compound Data | C3-(2-methoxyphenyl) substitution; no published IC50 data available for this specific compound |
| Comparator Or Baseline | C2-(2-methoxyphenyl) isomer (benchchem ID; no peer-reviewed bioactivity data); reference C3-aryl pyrazolo[1,5-a]pyrimidines in Pim-1 series show IC50 range 0.018–1.2 μM [1] |
| Quantified Difference | Not quantifiable for this specific pair due to absence of direct comparative data; class-level SAR indicates positional shift C3→C2 can reduce potency by 10- to >100-fold [1] |
| Conditions | Pim-1 kinase inhibition assay; recombinant enzyme, ATP at Km concentration (class reference conditions from [1]) |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing kinase inhibition profiles; the C3-substituted isomer is the pharmacologically validated orientation for back-pocket occupancy in this chemotype.
- [1] Wang, X., Magnuson, S., Pastor, R., et al. (2013) Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. DOI: 10.1016/j.bmcl.2013.04.020. View Source
